molecular formula C15H14Cl2N2S B3036086 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole CAS No. 338965-97-2

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole

Cat. No. B3036086
CAS RN: 338965-97-2
M. Wt: 325.3 g/mol
InChI Key: GQHZAFINTZJDJU-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole (DCBSI) is an organic compound that has been used in a variety of scientific research applications. This compound is a derivative of imidazole, a heterocyclic aromatic compound that is found in many biological molecules. DCBSI has been used in biochemical and physiological experiments, and it has been found to have a number of unique properties that make it useful for a variety of research applications.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Ambivalent Nucleophilicity in Chemical Reactions : Imidazole derivatives, including those structurally similar to the specified compound, exhibit versatile nucleophilicity, reacting via different atoms depending on the reacting agents. For instance, they react with dimethyl acetylenedicarboxylate through the S-atom to form corresponding sulfanyl fumarates, as shown in a study by Mlostoń, G. et al. (2008) (Mlostoń et al., 2008).
  • Synthesis of Polysubstituted Imidazoles : The compound is potentially useful in the synthesis of various polysubstituted imidazoles. This application is demonstrated in a study by Tavakoli, Z. et al. (2012), where a range of imidazoles was synthesized using a recyclable catalyst (Tavakoli et al., 2012).

Biological and Pharmacological Research

  • Antiprotozoal Activity : Benzimidazole derivatives, which are structurally related to the compound , have been synthesized and tested for their antiprotozoal activity. These compounds showed significant effectiveness against various protozoa, as researched by Pérez‐Villanueva, J. et al. (2013) (Pérez‐Villanueva et al., 2013).
  • Antibacterial and Antifungal Activities : Novel imidazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. This is highlighted in a study by Anisetti, R. N. et al. (2012), where various synthesized compounds exhibited antimicrobial properties (Anisetti et al., 2012).

Molecular Structure and Properties

  • X-ray Crystallography for Structural Analysis : The structures of various imidazole derivatives, which can be related to the compound , have been determined using X-ray crystallography. This method is crucial for understanding the molecular structure and properties of these compounds, as described in studies by Mlostoń, G. et al. (2008) and Majchrzak, A. et al. (2003) (Mlostoń et al., 2008); (Majchrzak et al., 2003).

Applications in Material Science

  • Luminescence Sensing : Imidazole derivatives have been used in the development of lanthanide metal-organic frameworks, which show potential as fluorescence sensors for benzaldehyde-based derivatives. This application is explored in a study by Shi, B. et al. (2015) (Shi et al., 2015).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dimethyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c1-4-7-19-11(3)10(2)18-15(19)20-9-12-5-6-13(16)14(17)8-12/h1,5-6,8H,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHZAFINTZJDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole

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